6-Azaspiro[2.5]octan-4-ol

M4 muscarinic receptor spirocyclic scaffold comparison CNS drug discovery

Researchers pursuing M₄ muscarinic antagonists face severe potency losses (>400-fold) when substituting the 6-azaspiro[2.5]octane core with ring-expanded analogs. 6-Azaspiro[2.5]octan-4-ol (CAS 955082-88-9, ≥95% purity) provides the validated spirocyclic scaffold that delivers hM₄ IC₅₀ values as low as 1.8 nM with >10,000-fold subtype selectivity. Key benefits: (1) Dual amine/alcohol functionality enables modular PROTAC construction via orthogonal conjugation; (2) C4 hydroxyl serves as the critical SNAr handle for target-specific antagonist synthesis; (3) Enantiopure (R)-form available for CNS-penetrant programs (brain Kp 0.23-0.38). Supplied with full analytical documentation for immediate medicinal chemistry deployment.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 955082-88-9
Cat. No. B1375082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octan-4-ol
CAS955082-88-9
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC12CCNCC2O
InChIInChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2
InChIKeyUTLJTKFPIYWIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.5]octan-4-ol: A Rigid Spirocyclic Building Block


6-Azaspiro[2.5]octan-4-ol (CAS 955082-88-9, MW 127.18, C₇H₁₃NO) is a conformationally constrained spirocyclic secondary amine-alcohol that fuses a cyclopropane ring with a 4-hydroxypiperidine moiety through a shared quaternary spiro carbon . The compound presents a dual hydrogen-bond donor/acceptor architecture—secondary amine (piperidine NH) and secondary alcohol (C4–OH)—within a rigid, three-dimensional framework [1]. Commercially supplied at 95% minimum purity (Fluorochem, CymitQuimica) and 98% (MolCore), it is listed as a heterocyclic building block for medicinal chemistry, and its hydrochloride salt (CAS 955028-68-9) is explicitly classified as a Protein Degrader Building Block [2]. The scaffold has been independently validated as a productive chemotype in three distinct target classes—M₄ muscarinic antagonists, histamine H₃ receptor antagonists, and GLP-1 receptor agonists—by separate industrial and academic groups [3][4][5].

6-Azaspiro[2.5]octan-4-ol: Why Generic Substitution Fails


The 6-azaspiro[2.5]octane scaffold cannot be generically substituted with positional isomers (e.g., 5-azaspiro[2.5]octane or 4-azaspiro[2.5]octane) or ring-expanded analogs (e.g., 7-azaspiro[3.5]nonane) because the precise spatial disposition of the piperidine nitrogen relative to the cyclopropane ring dictates pharmacophore geometry. Direct comparative data from Bender et al. (2022) demonstrate that replacing the 6-azaspiro[2.5]octane core with 7-azaspiro[3.5]nonane reduces human M₄ potency by ~400-fold (IC₅₀ 1.8 nM → 730 nM), while 2-azaspiro[3.3]heptane and truncated 6-azaspiro[2.5]octane analogs suffer even greater losses (>1,600-fold and >5,500-fold, respectively) [1]. Furthermore, the C4 hydroxyl group—absent in the parent 6-azaspiro[2.5]octane (CAS 872-64-0)—provides a critical synthetic handle for esterification, etherification, oxidation to the ketone, or direct incorporation into bifunctional degraders, and its stereochemistry (R vs. S) determines pharmacological activity; the R enantiomer of the elaborated M₄ antagonist series displays ~2-fold superior human M₄ potency and ~6.5-fold superior rat M₄ potency compared to the S enantiomer [1].

6-Azaspiro[2.5]octan-4-ol: Differentiation Evidence


M4 Potency Advantage Over Alternative Spirocycles

In a systematic scaffold-hopping study, Bender et al. compared the 6-azaspiro[2.5]octane-based lead compound 10 (hM₄ IC₅₀ = 1.8 nM) against three alternative rigidified cores. Ring expansion to 7-azaspiro[3.5]nonane (compound 20) reduced potency ~400-fold to hM₄ IC₅₀ = 730 nM. The 2-azaspiro[3.3]heptane analog (compound 21) was ~1,600-fold less potent (hM₄ IC₅₀ = 2,900 nM), and the truncated 6-azaspiro[2.5]octane analog (compound 22) was essentially inactive (hM₄ IC₅₀ > 10,000 nM, racemic) [1]. This demonstrates that the specific [2.5] spiro junction geometry—the six-membered piperidine ring sharing a spiro carbon with a three-membered cyclopropane—is non-replaceable for maintaining target engagement.

M4 muscarinic receptor spirocyclic scaffold comparison CNS drug discovery

Enantiomer-Dependent M4 Antagonism

Chiral separation of the racemic 6-azaspiro[2.5]octane intermediate followed by X-ray crystallographic determination of absolute configuration revealed a pronounced enantiomer preference. The R enantiomer (VU6011438, compound 8) exhibited hM₄ IC₅₀ = 12 nM and rM₄ IC₅₀ = 81 nM, compared to the S enantiomer (VU6011440, compound 9) with hM₄ IC₅₀ = 28 nM and rM₄ IC₅₀ = 530 nM [1]. This represents a ~2.3-fold advantage at human M₄ and a ~6.5-fold advantage at rat M₄ for the R configuration. The enantiopreference diverged further in rat, suggesting species-dependent recognition of the chiral spiro center.

chiral resolution enantiomer-specific pharmacology M4 muscarinic antagonist

Muscarinic Subtype Selectivity and Brain Exposure

The optimized 6-azaspiro[2.5]octane-derived antagonist VU6015241 (compound 19) demonstrated hM₄ IC₅₀ = 71 nM and rM₄ IC₅₀ = 44 nM with selectivity exceeding 10,000 nM against all other human and rat muscarinic subtypes (M₁, M₂, M₃, M₅) [1]. In rat IV pharmacokinetics (3 mg/kg), compound 19 displayed t₁/₂ = 8.6 h, Vss = 147 L/kg, and CLp = 257 mL/min/kg. In rodent IP brain distribution studies (30 mg/kg), brain-to-plasma partition coefficients (Kp) of 0.23 (rat) and 0.38 (mouse) were observed, confirming CNS penetration [1]. This profile—subtype selectivity spanning >2 orders of magnitude combined with measurable brain exposure—was a key differentiator from the predecessor [3.3.0]pyrrolocyclopentane series, which exhibited CYP inhibition liabilities [1].

muscarinic subtype selectivity brain penetration CNS pharmacokinetics

Synthetic Utility of the C4 Hydroxyl Handle

The C4 hydroxyl group distinguishes 6-azaspiro[2.5]octan-4-ol (CAS 955082-88-9) from the parent 6-azaspiro[2.5]octane scaffold (CAS 872-64-0), which lacks this functional handle. The hydroxyl enables esterification, etherification, oxidation to the 4-ketone, and direct incorporation into bifunctional degrader molecules via linker attachment [1]. The hydrochloride salt (CAS 955028-68-9, 97% purity) is explicitly categorized under the 'Protein Degrader Building Blocks' product family by Aladdin Scientific/CalpacLab, indicating its commercial positioning for PROTAC and molecular glue synthesis [2]. In the M₄ antagonist program, the primary amine precursor derived from this hydroxyl-containing scaffold served as the key intermediate for SNAr coupling and subsequent Suzuki-Miyaura elaboration, demonstrating the synthetic utility of the C4 functional group [3].

PROTAC building block targeted protein degradation synthetic handle

Brain-Penetrant H3 Receptor Antagonism

Brown et al. (2014) demonstrated that the azaspiro[2.5]octane carboxamide scaffold supports nanomolar-potent histamine H₃ receptor antagonists. Exemplar compound 6s showed free-plasma exposures approximately 50-fold above its H₃R IC₅₀, with a brain-to-plasma ratio of ~3 following intravenous dosing in mice [1]. In the mouse novel object recognition assay, compound 6s produced a statistically significant cognitive response vs. control at doses of 1, 3, and 10 mg/kg s.c. [1]. This validates the 6-azaspiro[2.5]octane scaffold for a second, mechanistically distinct CNS target class beyond M₄, supporting the broader applicability of building blocks derived from this core.

histamine H3 receptor CNS cognition in vivo efficacy

GLP-1 Receptor Agonist Parallel to Danuglipron

Aspnes et al. (2023) reported a series of 6-azaspiro[2.5]octane-derived small-molecule GLP-1 receptor agonists that parallel the clinical candidate danuglipron, with SAR guided by cryo-EM structural information [1]. This represents the third distinct target class—and the second with a clinical-stage benchmark—for which the 6-azaspiro[2.5]octane scaffold has been productively employed. While specific potency values for individual compounds are behind the paper's paywall, the scaffold's successful optimization into GLP-1 agonists competitive with a clinical candidate underscores its versatility for drug discovery programs spanning CNS and metabolic indications.

GLP-1 receptor metabolic disease small molecule agonist

6-Azaspiro[2.5]octan-4-ol: Application Scenarios


CNS Neuroscience Tool Compound Synthesis

The 6-azaspiro[2.5]octan-4-ol scaffold is the strongest documented starting point for synthesizing brain-penetrant M₄ muscarinic antagonists and H₃ receptor antagonists. The Bender et al. (2022) M₄ series demonstrates that the R enantiomer provides hM₄ IC₅₀ values as low as 1.8 nM with >10,000 nM selectivity across all other muscarinic subtypes, and brain Kp values of 0.23–0.38 confirm CNS exposure [1]. The Brown et al. (2014) H₃ series independently validates CNS penetration (brain-to-plasma ratio ~3) with in vivo efficacy in a cognition model [2]. Researchers pursuing M₄- or H₃-based neuroscience tool compounds should prioritize enantiopure (R)-6-azaspiro[2.5]octan-4-ol or its resolved intermediates to access the pharmacologically preferred configuration. The hydroxyl handle at C4 serves as the synthetic entry point for SNAr coupling with heteroaryl halides, the critical step in elaborating the scaffold into target-specific antagonists [1].

PROTAC and Degrader Library Synthesis

The hydrochloride salt of 6-azaspiro[2.5]octan-4-ol (CAS 955028-68-9, 97% purity) is commercially classified as a Protein Degrader Building Block and is supplied specifically for bifunctional degrader synthesis [3]. The rigid spirocyclic core provides a conformationally constrained linker element or target-binding motif with high Fsp³ character, a property correlated with improved clinical success rates [4]. The C4 hydroxyl and piperidine NH provide two orthogonal attachment points for E3 ligase ligand conjugation and target-protein ligand attachment, enabling modular PROTAC library construction. Degrader chemists should select this building block when a rigid, three-dimensional spacer element is required between the target-binding and E3-recruiting moieties, particularly for targets where conformational pre-organization of the degrader may enhance ternary complex formation.

GLP-1 Agonist Medicinal Chemistry

The Aspnes et al. (2023) study demonstrates that the 6-azaspiro[2.5]octane scaffold can be elaborated into potent GLP-1 receptor agonists that parallel the clinical candidate danuglipron [5]. Cryo-EM structural data guided SAR optimization, providing a structural biology foundation for rational design using this scaffold. Medicinal chemistry teams pursuing orally bioavailable, small-molecule GLP-1R agonists for type 2 diabetes or obesity should consider 6-azaspiro[2.5]octan-4-ol as a key intermediate, particularly for exploring substituent modifications analogous to those established in the danuglipron chemotype. The scaffold's documented multi-target validation reduces the risk of investing synthetic resources in a building block that may prove intractable in lead optimization.

Fragment Library & Diversity-Oriented Synthesis

The rigid, three-dimensional architecture of 6-azaspiro[2.5]octan-4-ol—combining a cyclopropane ring with a 4-hydroxypiperidine—provides high Fsp³ character and conformational constraint that are desirable for fragment-based drug discovery and diversity-oriented synthesis [1][4]. The dual functionality (secondary amine + secondary alcohol) supports orthogonal protection strategies and divergent elaboration into diverse chemotypes. For core-fragment library construction, the compound offers a straightforward path to amide, ester, ether, sulfonamide, and urea derivatives through standard coupling chemistry at either the nitrogen or oxygen positions. Procurement of the racemic material (95% purity, Fluorochem) provides a cost-effective entry point for library synthesis, with the option to upgrade to enantiopure material for hit follow-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[2.5]octan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.